3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid 3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid
Brand Name: Vulcanchem
CAS No.: 99208-26-1
VCID: VC0030424
InChI: InChI=1S/C13H14N2O5/c1-19-10-5-8-9(6-11(10)20-2)15-13(18)7(14-8)3-4-12(16)17/h5-6H,3-4H2,1-2H3,(H,15,18)(H,16,17)
SMILES: COC1=C(C=C2C(=C1)NC(=O)C(=N2)CCC(=O)O)OC
Molecular Formula: C13H14N2O5
Molecular Weight: 278.26 g/mol

3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid

CAS No.: 99208-26-1

Reference Standards

VCID: VC0030424

Molecular Formula: C13H14N2O5

Molecular Weight: 278.26 g/mol

3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid - 99208-26-1

CAS No. 99208-26-1
Product Name 3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid
Molecular Formula C13H14N2O5
Molecular Weight 278.26 g/mol
IUPAC Name 3-(6,7-dimethoxy-3-oxo-4H-quinoxalin-2-yl)propanoic acid
Standard InChI InChI=1S/C13H14N2O5/c1-19-10-5-8-9(6-11(10)20-2)15-13(18)7(14-8)3-4-12(16)17/h5-6H,3-4H2,1-2H3,(H,15,18)(H,16,17)
Standard InChIKey IPCXQGZLHLEGKG-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)NC(=O)C(=N2)CCC(=O)O)OC
Canonical SMILES COC1=C(C=C2C(=C1)NC(=O)C(=N2)CCC(=O)O)OC
PubChem Compound 14718199
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator